3',4'-(Didecyloxy)acetophenone
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Overview
Description
3’,4’-(Didecyloxy)acetophenone is an organic compound with the molecular formula C28H48O3 It is a derivative of acetophenone, where the hydrogen atoms on the 3’ and 4’ positions of the phenyl ring are replaced by decyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-(Didecyloxy)acetophenone typically involves the following steps:
Starting Materials: The synthesis begins with acetophenone and decanol.
Etherification: The hydroxyl groups of decanol are reacted with acetophenone in the presence of a strong base such as sodium hydride or potassium carbonate. This reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure 3’,4’-(Didecyloxy)acetophenone.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-(Didecyloxy)acetophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’,4’-(Didecyloxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The decyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
3’,4’-(Didecyloxy)acetophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3’,4’-(Didecyloxy)acetophenone involves its interaction with specific molecular targets and pathways. The decyloxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3’,4’-(Dimethoxy)acetophenone: Similar structure but with methoxy groups instead of decyloxy groups.
3’,4’-(Diethoxy)acetophenone: Ethoxy groups replace the decyloxy groups.
3’,4’-(Dipropoxy)acetophenone: Propoxy groups instead of decyloxy groups.
Uniqueness
3’,4’-(Didecyloxy)acetophenone is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains increase its hydrophobicity and influence its interactions with biological membranes and macromolecules, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C28H48O3 |
---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
1-(3,4-didecoxyphenyl)ethanone |
InChI |
InChI=1S/C28H48O3/c1-4-6-8-10-12-14-16-18-22-30-27-21-20-26(25(3)29)24-28(27)31-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3 |
InChI Key |
IRHSVVJSRVPFGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C)OCCCCCCCCCC |
Origin of Product |
United States |
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